molecular formula C5H3ClF3N3 B3001170 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1805481-71-3

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B3001170
CAS RN: 1805481-71-3
M. Wt: 197.55
InChI Key: CTRPXMJZFLNZKW-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 1805481-71-3. It has a molecular weight of 197.55 and its IUPAC name is 5-chloro-4-(trifluoromethyl)pyrimidin-2-amine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been a topic of interest in the pesticide field due to their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine is 1S/C5H3ClF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) .


Chemical Reactions Analysis

Pyrimidinamine derivatives, which include 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .


Physical And Chemical Properties Analysis

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Safety And Hazards

The compound has been classified with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 .

Future Directions

The development of organic compounds containing fluorine, such as 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine, has been a key means to ensuring high yield and quality of crops. With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds .

properties

IUPAC Name

5-chloro-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRPXMJZFLNZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine

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